Chromogen i
Description
Chromogen I is primarily recognized as a degradation product of N-acetyl-D-glucosamine, a prominent amino sugar that is a fundamental component of various biopolymers, including chitin (B13524) and peptidoglycan. nih.gov The formation of this compound from N-acetyl-D-glucosamine occurs under specific conditions, such as in high-temperature water, and is of interest to researchers studying the chemical transformations of carbohydrates. rsc.org Its significance also stems from its identity as one of the key intermediates in the Morgan-Elson reaction, a classical colorimetric method for the determination of N-acetylhexosamines. nih.govnih.gov More recent research has explored the coordination of this compound with metal ions, such as lanthanides, highlighting its potential role in the development of new coordination complexes.
The history of this compound is intrinsically linked to the development and understanding of the Morgan-Elson reaction, a colorimetric assay for N-acetylated hexosamines first described in the 1930s. oxfordreference.com In this two-step reaction, the N-acetylhexosamine is first heated with alkali, leading to the formation of what were termed "chromogens." These intermediates then react with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium to produce a characteristic reddish-purple color. nih.gov
For many years, the exact chemical structures of the chromogens produced in the first stage of the reaction remained elusive. Early studies in the mid-20th century focused on optimizing the reaction conditions for quantitative analysis of amino sugars and investigating the nature of the colored products. It was understood that the initial alkaline treatment of N-acetylglucosamine or N-acetylmannosamine led to a mixture of products. nih.gov
A significant breakthrough in the understanding of these intermediates occurred in 1977 when Jean-Marie Beau, Pierre Rollin, and Pierre Sinaÿ reported the definitive structure of "this compound." nih.gov Through chemical synthesis and rigorous spectroscopic analysis, they unambiguously identified it as 2-acetamido-2,3-dideoxy-α-D-erythro-hex-2-enofuranose. nih.gov This seminal work provided a concrete chemical basis for a crucial part of the long-standing Morgan-Elson reaction. Subsequent research has continued to explore the formation of this compound and other related chromogens, such as Chromogen III, under various conditions. rsc.orgnih.gov
The elucidation of the structure of this compound and its ongoing study have relied on several foundational research methodologies in chemistry.
Synthesis and Isolation: The initial definitive identification of this compound involved its chemical synthesis. Researchers treated 2-acetamido-2-deoxy-3,4:5,6-di-O-isopropylidene-aldehydo-D-glucose with alkali to produce a crystalline material that was identical to this compound. nih.gov Modern synthetic approaches have focused on non-catalytic methods, for instance, by heating N-acetyl-D-glucosamine in high-temperature water, which allows for the isolation of this compound. rsc.org High-performance liquid chromatography (HPLC) has also been a key technique for the separation and isolation of this compound from the mixture of products formed during the alkaline treatment of N-acetylhexosamines. nih.gov
Spectroscopic Characterization: Spectroscopic techniques have been paramount in confirming the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy were instrumental in the original structure elucidation by Beau, Rollin, and Sinaÿ, allowing for the determination of the connectivity of atoms and the stereochemistry of the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry was used in conjunction with NMR to confirm the molecular weight and fragmentation pattern of the synthesized compound, further validating its identity as this compound. nih.gov
Crystallography: X-ray crystallography provided the ultimate proof of the structure of the synthetically prepared compound, confirming its identity as 2-acetamido-2,3-dideoxy-α-D-erythro-hex-2-enofuranose and, by extension, that of this compound. nih.gov
These foundational methodologies, from chemical synthesis and separation to detailed spectroscopic and crystallographic analysis, have been essential in transforming "this compound" from an enigmatic intermediate in a colorimetric reaction to a well-characterized chemical compound.
Detailed Research Findings
The following table summarizes key research findings related to the synthesis of this compound.
| Starting Material | Reaction Conditions | Yield of this compound | Reference |
|---|---|---|---|
| N-acetyl-D-glucosamine | High-temperature water (120–220 °C), 25 MPa, 7–39 s | Up to 23.0% | rsc.org |
| 2-acetamido-2-deoxy-3,4:5,6-di-O-isopropylidene-aldehydo-D-glucose | Alkaline treatment | Not specified | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO5 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
N-[(E,4S,5R)-4,5,6-trihydroxy-1-oxohex-2-en-2-yl]acetamide |
InChI |
InChI=1S/C8H13NO5/c1-5(12)9-6(3-10)2-7(13)8(14)4-11/h2-3,7-8,11,13-14H,4H2,1H3,(H,9,12)/b6-2+/t7-,8+/m0/s1 |
InChI Key |
RFOPFIYPZLCUQZ-SXLGRDMDSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/[C@@H]([C@@H](CO)O)O)/C=O |
Canonical SMILES |
CC(=O)NC(=CC(C(CO)O)O)C=O |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Research of Chromogen I
Biosynthetic and Biomass-Derived Routes to Chromogen I
The conversion of biomass, particularly chitin (B13524) and its monomer N-acetyl-D-glucosamine (GlcNAc), into valuable chemicals is a cornerstone of sustainable chemistry. nii.ac.jp Research has focused on developing efficient pathways to transform these abundant resources into compounds like this compound.
This compound is primarily synthesized from N-acetyl-D-glucosamine (GlcNAc), the monomeric unit of chitin. nih.gov The direct conversion from GlcNAc is the most studied pathway. In high-temperature water (120–220 °C) and under high pressure, GlcNAc can undergo non-catalytic dehydration to form this compound. rsc.org
While the direct conversion of chitin powder into this compound is less efficient, it has been achieved non-catalytically in high-temperature water. nih.govnii.ac.jp However, even at elevated temperatures up to 360°C, the yield of this compound from direct chitin treatment remains low (around 3%), with a significant portion of the chitin converting to unidentified water-soluble compounds. rsc.org The primary route for valorization, therefore, involves the initial depolymerization of chitin to GlcNAc, followed by the conversion to this compound. nih.gov
The conversion of GlcNAc to this compound proceeds through a dehydration reaction. In high-temperature water, the dissociation of water molecules into H+ and OH− ions facilitates the reaction. rsc.org The mechanism is sensitive to the presence of acid and base catalysts. imtaktusa.comnii.ac.jp
Base-Promoted Dehydration: The presence of a base catalyst promotes the dehydration of GlcNAc to form this compound. imtaktusa.comrsc.orgnii.ac.jp This pathway is favored in alkaline conditions.
Acid-Promoted Conversion: An acid catalyst, conversely, suppresses the formation of this compound. Instead, it promotes the subsequent dehydration of this compound into a downstream product, 3-acetamido-5-(1′,2′-dihydroxyethyl)furan, also known as Chromogen III. imtaktusa.comrsc.orgnii.ac.jp
Therefore, in high-temperature water systems, a sequential reaction occurs where GlcNAc is first dehydrated to this compound, which can then be further converted to Chromogen III. nii.ac.jp The control of pH is crucial for selectively targeting the synthesis of this compound.
Optimizing the yield and selectivity of this compound synthesis from GlcNAc is a significant area of research. Key strategies involve controlling reaction temperature, time, and the use of catalysts.
In non-catalytic hydrothermal reactions, the yield of this compound is highly dependent on temperature. Studies have shown that maximum yields are achieved within a specific temperature range, beyond which the formation of the subsequent product, Chromogen III, becomes more favorable. nii.ac.jp For instance, in high-temperature water at 25 MPa, the maximum yield of this compound (37.0%) was achieved at 180 °C. imtaktusa.comnii.ac.jp As the temperature increases to 190 °C and 200 °C, the maximum yields slightly decrease to 35.7% and 32.1%, respectively, as the rate of conversion to Chromogen III increases. nii.ac.jp
Table 1: Non-Catalytic Synthesis of this compound from GlcNAc in High-Temperature Water
| Temperature (°C) | Pressure (MPa) | Reaction Time (s) | Maximum Yield (%) | Reference |
|---|---|---|---|---|
| 180 | 25 | 5-34 | 37.0 | nii.ac.jp, imtaktusa.com |
| 190 | 25 | 5-34 | 35.7 | nii.ac.jp |
| 200 | 25 | 5-34 | 32.1 | nii.ac.jp |
| 220 | 25 | 7-39 | 23.0 | rsc.org |
The use of catalysts significantly impacts selectivity. As established, base catalysts favor this compound formation, while acid catalysts promote its conversion to Chromogen III. imtaktusa.comnii.ac.jp Therefore, for maximizing this compound yield, maintaining neutral or slightly basic conditions is optimal.
Chemical Synthesis Strategies for this compound and Related Analogues
Beyond biomass-derived routes, chemical synthesis strategies offer alternative and often more controlled methods for producing this compound and its derivatives, enabling the exploration of novel molecular structures.
The rational design of synthetic pathways leverages the mechanistic understanding of the dehydration cascade from GlcNAc. By controlling reaction conditions, chemists can selectively produce this compound or its key derivative, Chromogen III. rsc.orgnii.ac.jp Further dehydration of Chromogen III can lead to 3-acetamido-5-acetylfuran (B13792600) (3A5AF), another valuable nitrogen-containing furan (B31954). researchgate.netmun.ca
The design of these syntheses often involves selecting specific solvent systems and catalysts. For example, the use of choline (B1196258) chloride-based deep eutectic solvents (DESs) has been shown to influence product selectivity. A binary DES can promote the formation of Chromogen III, while a ternary DES containing boric acid can facilitate the further dehydration to 3A5AF, demonstrating how rational selection of the reaction environment can target specific derivatives. researchgate.net
Research into novel synthetic methods aims to improve yields, reduce the need for harsh reaction conditions, and enhance selectivity.
One innovative approach involves the use of lanthanide ions (Ln³⁺). In a notable study, it was found that N-acetyl-D-glucosamine selectively transforms into this compound with high yields in the presence of lanthanide ions during the formation of nonanuclear lanthanide complexes. acs.orgacs.org This method is significant as it proceeds without the need for traditional catalysts or forcing conditions like high temperature and pressure. acs.org The resulting this compound, which is part of a cluster complex, can be easily isolated in pure form with a yield of 40% through a simple workup process. rsc.orgacs.org
Another novel methodology employs deep eutectic solvents (DESs). These solvents have been used to promote the conversion of GlcNAc into nitrogen-containing compounds. researchgate.net In situ nuclear magnetic resonance (NMR) has been used to detect this compound as a key intermediate in these reactions, for instance, when using a choline chloride-glycerol-boric acid (ChCl-Gly-B(OH)₃) solvent system to produce 3A5AF. researchgate.netnih.gov This highlights the potential of DESs as a medium for controlling the dehydration pathway of GlcNAc and accessing its various derivatives.
Research on Derivatization and Structural Modification of this compound
The derivatization and structural modification of this compound, 2-acetamido-2,3-dideoxy-D-erythro-hex-2-enofuranose, represent a key area of research aimed at tuning its physicochemical properties for various applications. rsc.orgncl.res.in The foundational molecule is synthesized non-catalytically from N-acetyl-D-glucosamine (GlcNAc) in high-temperature water. rsc.orgimtaktusa.com This process involves the dehydration of GlcNAc, which can also lead to the formation of a related compound, Chromogen III (3-acetamido-5-(1′,2′-dihydroxyethyl)furan). imtaktusa.comresearchgate.net The ability to modify the core structure of this compound opens avenues for creating novel compounds with enhanced or specialized functionalities, such as altered solubility, improved stability, or unique chromophoric and fluorophoric properties. nih.gov
Synthesis of this compound Derivatives for Functional Modulation
The functional modulation of this compound involves targeted chemical modifications to alter its inherent properties. Research into the derivatization of analogous furan-based structures and other chromogens provides a framework for potential synthetic strategies for this compound. nih.govnih.gov These strategies often focus on introducing specific functional groups to the core scaffold to influence electronic properties, solubility, and interaction with other molecules.
Key approaches to derivatization that could be applied to this compound include:
Modification of the Hydroxyl Groups: The dihydroxyethyl side chain on the related Chromogen III, and any hydroxyl groups on the this compound structure, are primary targets for esterification or etherification. These reactions can introduce lipophilic groups, potentially enhancing solubility in non-aqueous media or modulating interactions with biological membranes.
Reactions at the Acetamido Group: The N-acetyl group provides a site for potential modification, although it is generally stable. Hydrolysis to the amine followed by re-acylation with different acyl groups could modulate the electronic nature and steric profile of the molecule.
Furan Ring Substitution: Classic synthetic routes for substituted furans often rely on cyclocondensation or direct substitution on the furan ring. nih.gov For this compound, electrophilic substitution on the furan ring, if feasible, could introduce a wide array of functional groups, significantly altering the chromophore's properties. For instance, introducing electron-donating or electron-withdrawing groups can shift the absorption and emission spectra. nih.gov
Cross-Coupling Reactions: Modern synthetic methods like direct C-H arylation, which has been used to create furan-based conjugated polymers, could be adapted to synthesize this compound derivatives. rsc.org This would allow for the creation of extended π-systems, potentially leading to materials with interesting photophysical or semiconducting properties.
The table below outlines potential derivatives of this compound and the intended functional modulation.
| Derivative Class | Modification Site | Example Functional Group | Intended Functional Modulation | Potential Application |
|---|---|---|---|---|
| Ester Derivatives | Side-chain Hydroxyls | Acetyl, Benzoyl | Increase lipophilicity, modify solubility | Probes for non-polar environments |
| Ether Derivatives | Side-chain Hydroxyls | Methyl, Benzyl | Improve stability, alter solubility | Stable chemical intermediates |
| Aryl-Furan Derivatives | Furan Ring C-H | Phenyl, Nitrophenyl | Extend π-conjugation, shift λmax | Novel dyes, electronic materials nih.gov |
| Cross-Linked Dimers | Furan Ring | Furan-Furan linkage | Create larger conjugated systems | Organic semiconducting materials nih.govrsc.org |
Structure-Activity Relationship Investigations in this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its functional properties. For this compound analogues, SAR investigations would aim to correlate modifications in the chemical structure with changes in chromogenic or other functional activities. This systematic approach allows for the rational design of new derivatives with desired characteristics. jst.go.jp
The investigation process typically involves:
Synthesis of an Analogue Library: A series of this compound derivatives is synthesized, where each analogue has a systematic, incremental structural change. This could involve altering substituents on the furan ring, modifying the N-acetyl group, or changing the side chain.
Functional Evaluation: Each analogue is tested for a specific activity. For a chromogen, this would involve detailed spectroscopic analysis to measure properties like molar absorptivity (ε), maximum absorption wavelength (λmax), and fluorescence quantum yield.
Correlation and Model Building: The data from the functional evaluation is correlated with the structural modifications. For example, a Hammett plot could be used to relate the electronic effects of substituents to changes in λmax.
Key structural features of this compound and their expected influence on activity include:
The Furan Ring: As the core of the chromophore, the furan ring's electron density is critical. Attaching electron-withdrawing groups (e.g., nitro, cyano) is expected to cause a bathochromic (red) shift in the absorption spectrum, while electron-donating groups (e.g., methoxy, amino) would likely cause a hypsochromic (blue) shift. nih.gov
The Alkene Bond: The C=C double bond within the furan ring system is integral to its chromophoric properties. Saturation of this bond would destroy the chromophore, while its inclusion in a larger conjugated system would enhance it.
The following interactive table summarizes hypothetical SAR findings for this compound analogues.
| Structural Modification | Predicted Impact on Property | Rationale |
|---|---|---|
| Addition of -NO₂ to the furan ring | Bathochromic shift (Red-shift) in λmax | Electron-withdrawing group extends conjugation and lowers the LUMO energy. nih.gov |
| Addition of -OCH₃ to the furan ring | Hypsochromic shift (Blue-shift) in λmax | Electron-donating group raises the HOMO energy. nih.gov |
| Replacement of N-acetyl with N-benzoyl | Potential for red-shift and altered photostability | Benzoyl group extends the π-system. |
| Esterification of side-chain hydroxyls | Increased solubility in organic solvents | Reduces polarity by masking polar -OH groups. |
| Hydrogenation of the C=C bond | Loss of color | Disrupts the conjugated π-system responsible for color. |
Challenges and Future Directions in Chromogen I Research
Overcoming Methodological Limitations in Chromogen I Characterization and Application
The effective characterization and application of this compound and its derivatives are often hampered by several methodological limitations. A primary challenge lies in the analysis of compounds with very low solubility, which can complicate both characterization and practical use. researchgate.net In applications such as immunohistochemistry (IHC), the presence of endogenous pigments like melanin (B1238610) can interfere with the detection of chromogenic reaction products, necessitating meticulous staining strategies and careful selection of chromogens to ensure visual contrast and accurate interpretation. dbiosys.comnih.gov
Achieving high sensitivity and a strong signal-to-noise ratio is critical. nih.gov Increasingly, regulatory bodies are requiring detection at very low sensitivity levels, which demands the use of advanced techniques like liquid chromatography–tandem mass spectrometry (LC–MS/MS). chromatographyonline.com While powerful, these methods can face challenges with robustness and reproducibility, especially at low compound concentrations. chromatographyonline.com Furthermore, optimizing sample preparation, including extraction and clean-up processes, is crucial for achieving the required sensitivity and avoiding interference from the sample matrix. chromatographyonline.com
Future research must focus on developing more robust and standardized protocols for synthesis, purification, and analysis. This includes creating alternative selectable markers for genetic engineering applications that can differentiate modified from non-modified organisms based on color production with a chromogenic substrate. ncert.nic.in Innovations in staining techniques, such as using alternative chromogens with different color outputs (e.g., red or blue) for multiplex IHC, are also critical for overcoming limitations in multi-target analysis on a single tissue sample. dbiosys.com
| Challenge | Description | Potential Solutions |
| Low Solubility | Difficulty in dissolving and handling the compound, affecting analysis and application. researchgate.net | Development of novel solvent systems; synthesis of more soluble derivatives. |
| Endogenous Interference | Natural pigments (e.g., melanin) in biological samples obscuring chromogen signals. dbiosys.comnih.gov | Use of alternative chromogens with contrasting colors; implementation of bleaching protocols; digital image analysis to separate signals. |
| Low Sensitivity | Difficulty in detecting trace amounts of the compound or its reaction products. chromatographyonline.com | Advanced analytical techniques (e.g., LC–MS/MS, HRMS); optimization of sample extraction and clean-up; development of signal amplification strategies. |
| Reproducibility | Inconsistent results across different experiments or laboratories. chromatographyonline.com | Standardization of protocols; use of certified reference materials; automation of staining and analysis processes. |
| Spectral Overlap | In multiplex assays, difficulty in distinguishing between signals from different chromogens. dbiosys.com | Selection of chromogens with distinct spectral profiles; advanced spectral imaging and unmixing software. |
Advancements in Computational Modeling and Predictive Design for this compound Systems
Computational chemistry has become an indispensable tool for accelerating the discovery and design of novel this compound systems. fastercapital.com Techniques such as Density Functional Theory (DFT) are widely used to investigate molecular geometries, vibrational spectra, and electronic properties of chromogenic molecules and their derivatives. d-nb.infodntb.gov.ua These computational approaches allow researchers to predict molecular properties and interactions, aiding in the rational design of new compounds with desired characteristics before undertaking costly and time-consuming synthesis. nih.govnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) studies provide insights into the nature of chemical bonds within these systems, highlighting π-bond interactions that are often crucial for their chromogenic properties. dntb.gov.ua Furthermore, computational models can predict key parameters related to biological activity, such as the HOMO-LUMO energy gap, which indicates chemical reactivity, and electrophilicity index values. dntb.gov.uamdpi.com Molecular docking and molecular dynamics (MD) simulations are particularly valuable for exploring how these compounds interact with biological targets, such as proteins, predicting binding affinities and mechanisms of action. fastercapital.comd-nb.infonih.gov
The future of predictive design for this compound systems lies in the integration of multiscale modeling and machine learning. nih.govthe-scientist.com High-performance computing (HPC) and the use of graphical processing units (GPUs) are drastically increasing the scale and complexity of achievable simulations, moving from single molecules to large biomolecular complexes and even cellular-level models. nih.govresearchgate.net Machine learning-based predictive modeling can be used to screen vast virtual libraries of potential derivatives, identifying promising candidates for synthesis and testing in applications ranging from therapeutics to advanced materials. the-scientist.com These advanced computational strategies are expected to significantly shorten development timelines and lead to the creation of this compound derivatives with enhanced performance and novel functionalities. researchgate.net
Emerging Research Areas and Novel Applications for this compound and its Derivatives
Research into this compound and its derivatives is expanding beyond traditional uses, opening up a variety of novel applications in materials science, biotechnology, and medicine. The inherent ability of chromogenic systems to change their optical properties in response to external stimuli makes them ideal candidates for the development of "smart materials." researchgate.net Emerging applications include their use in smart windows for energy-efficient buildings, which can modulate light and heat transmission, as well as in advanced displays and camouflage technologies. bohrium.comresearchgate.netmdpi.com
In the biomedical field, this compound derivatives are being explored for their therapeutic potential. For instance, specific chromenone derivatives have been identified as novel pharmacological chaperones that can stabilize misfolded proteins, showing promise for treating diseases like retinitis pigmentosa. nih.gov The chromone (B188151) scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets, leading to the development of new anticancer, antimicrobial, and anti-inflammatory agents. nih.gov
Another significant area of emerging research is in biomolecular analysis and diagnostics. Chromogenic detection of specific targets offers a simple, rapid, and sensitive method for disease diagnosis. researchgate.net This includes the development of chromogenic substrates for enzyme-linked immunosorbent assays (ELISA) and other detection methods. researchgate.net In genetic engineering, chromogenic substrates are used as selectable markers to identify recombinant DNA. ncert.nic.in The design of novel chromogenic systems for supramolecular frameworks and photo-switchable DNA intercalators also represents a promising frontier. acs.orgresearchgate.net
Table 2: Emerging Applications of this compound and Related Systems
| Application Area | Specific Use | Underlying Principle |
| Smart Materials | Energy-saving smart windows, displays, camouflage. researchgate.netbohrium.commdpi.com | Material changes color/transparency in response to stimuli like electricity (electrochromism) or light (photochromism). |
| Therapeutics | Pharmacological chaperones for protein misfolding diseases (e.g., retinitis pigmentosa). nih.gov | Derivatives bind to and stabilize mutant proteins, aiding proper folding and transport. |
| Drug Discovery | Development of anticancer, anti-inflammatory, and antimicrobial agents. nih.gov | The core structure serves as a versatile scaffold for creating molecules that interact with various biological receptors. |
| Biotechnology | Selectable markers in genetic engineering. ncert.nic.in | Insertion of DNA inactivates an enzyme, preventing color formation on a chromogenic substrate. |
| Diagnostics | Rapid and sensitive detection of biomolecules for disease diagnosis. researchgate.net | Target molecules catalyze a reaction that produces a visible color change. |
| Nanotechnology | Photo-switchable DNA intercalators, supramolecular frameworks. acs.orgresearchgate.net | Derivatives are designed to change structure upon light exposure or to self-assemble into larger, functional structures. |
Strategies for Interdisciplinary Collaborations and Synergistic Research Approaches in this compound Science
A successful collaborative strategy begins with defining a common field of research and identifying shared interests and thematic areas where each discipline can make a specific, valuable contribution. leibniz-bildung.de For example, the design of a new therapeutic based on a this compound derivative would involve:
Organic Chemists to synthesize novel derivatives.
Computational Scientists to model molecular interactions and predict efficacy. fastercapital.com
Biologists and Pharmacologists to conduct in vitro and in vivo testing to determine biological activity and mechanism of action. nih.gov
Materials Scientists to develop appropriate formulations or delivery systems.
Effective communication and a mutual understanding of different disciplinary languages and methodologies are crucial for overcoming potential barriers and ensuring that collaborations are productive. nih.gov Involving both senior and junior scientists in these teams can facilitate knowledge transfer and support younger researchers in navigating the complexities of interdisciplinary work. leibniz-bildung.de Such synergistic approaches have the potential to accelerate discovery and translation, leading to scientific contributions greater than what any single discipline could achieve alone. nih.gov The development of novel chromogenic systems for advanced materials or complex biological problems inherently requires this type of intellectual cross-pollination to innovate and solve complex research questions. nih.gov
Q & A
Q. How can literature reviews be structured to identify gaps in chromogen applications for emerging techniques (e.g., CRISPR-based assays)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
